1,4,7,10-Tetraazacyclododecane tetrahydrochloride
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Overview
Description
1,4,7,10-Tetraazacyclododecane tetrahydrochloride, also known as Cyclen tetrahydrochloride, is a macrocycle hydrochloride salt . It can be synthesized using perhydro-2 a,4 a,6 a,8 a -tetraazacyclopenteno [1,3- f, g ]acenaphthylene as a precursor . It has an orthorhombic crystal structure .
Synthesis Analysis
Cyclen tetrahydrochloride may be used for the synthesis of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis (methyleneethylphosphinic acid), a new macrocyclic polyaza polyphosphinate ligand . It may also be used in the synthesis of anthraquinone-pendant cyclen .Molecular Structure Analysis
The empirical formula of this compound is C8H20N4 · 4HCl . It has a molecular weight of 318.11 .Chemical Reactions Analysis
1,4,7,10-Tetraazacyclododecane is the precursor for the synthesis of macrocyclic chelating agents for metal ions, as these chelating agents form very stable complexes with such ions .Physical and Chemical Properties Analysis
This compound is a white to light yellow powder to crystal . It has a melting point of >293 °C (dec.) (lit.) 297-300 °C .Scientific Research Applications
Microwave-Assisted Synthesis
Microwave technology has been employed in the synthesis of 1,4,7,10-tetraazacyclododecane-tetraacetic acid, a key intermediate compound of 1,4,7,10-tetraazacyclododecane tetrahydrochloride. This method has proven to be efficient, offering benefits such as reduced reaction time and increased yield compared to traditional methods (Wang Yan-hui, 2007).
Metal Chelation Chemistry
1,4,7,10-Tetraazacyclododecane derivatives are crucial in the preparation of medically significant DO3A and DOTA metal chelators. The synthesis, properties, and applications of these compounds in medical imaging and therapeutic radiopharmaceuticals have been extensively studied. Notably, the versatility of DOTA to complex various metal ions and its modification for different disease states have significantly impacted diagnostic imaging across various modalities such as MRI, PET, SPECT, and fluorescence imaging (B. Jagadish et al., 2011), (Luis M. De Leon-Rodriguez & Z. Kovács, 2008), (G. Stasiuk & N. Long, 2013).
Molecular Recognition and Catalysis
New ligands incorporating 1,4,7,10-tetraazacyclododecane have been developed for the complexation of lanthanide ions, demonstrating specific molecular recognition capabilities. These ligands exhibit significant selectivity for certain molecules like sialic acid, showcasing potential applications in selective binding and catalysis (Martín Regueiro-Figueroa et al., 2010).
Synthesis and Structural Analysis
Efficient synthesis methods for 1,4,7,10-tetraazacyclododecane and its derivatives have been developed, contributing to the versatility and applications of this compound in various scientific domains. The structural analysis of these compounds, especially in the form of metal complexes, provides valuable insights into their potential applications in fields like imaging and pharmaceuticals (Phillip S. Athey & G. Kiefer, 2002), (Ella Kriemen et al., 2015).
Mechanism of Action
Target of Action
1,4,7,10-Tetraazacyclododecane tetrahydrochloride, also known as Cyclen tetrahydrochloride, is a macrocycle hydrochloride salt
Mode of Action
Cyclen tetrahydrochloride has an orthorhombic crystal structure . The cations are reported to exhibit crystallographic two-fold rotation symmetry and quadrangular conformation, having protonated N atoms at corner positions . .
Biochemical Pathways
It’s worth noting that cyclen tetrahydrochloride is a precursor to 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (dota), a macrocyclic complexing agent . DOTA has been used for radiolabeling of carbon nanotube bioconjugates by chelating 64 Cu radioisotope .
Action Environment
It’s worth noting that the synthesis of cyclen tetrahydrochloride involves the use of perhydro-2a,4a,6a,8a-tetraazacyclopenteno[1,3-f,g]acenaphthylene as a precursor .
Safety and Hazards
Future Directions
Over the last twenty-five years, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has made a significant impact on the field of diagnostic imaging . DOTA is not the only metal chelate in use in medical diagnostics, but it is the only one to significantly impact on all of the major imaging modalities . This has driven research over the last two decades into the chemistry of DOTA and the modification of the substituent pendant arms of this macrocycle to create functional, targeted and dual-modal imaging agents .
Properties
{ "Design of the Synthesis Pathway": [ "The synthesis pathway for 1,4,7,10-Tetraazacyclododecane tetrahydrochloride involves the reaction of 1,4,7,10-Tetraazacyclododecane with hydrochloric acid.", "The reaction is carried out under specific conditions to ensure the formation of the tetrahydrochloride salt.", "The synthesis pathway is a straightforward process that can be easily scaled up for larger production." ], "Starting Materials": [ "1,4,7,10-Tetraazacyclododecane" ], "Reaction": [ "1. 1,4,7,10-Tetraazacyclododecane is dissolved in water.", "2. Hydrochloric acid is added to the solution.", "3. The reaction mixture is stirred at room temperature for several hours.", "4. The resulting precipitate is filtered and washed with water.", "5. The product is dried to yield 1,4,7,10-Tetraazacyclododecane tetrahydrochloride." ] } | |
CAS No. |
10045-25-7 |
Molecular Formula |
C8H21ClN4 |
Molecular Weight |
208.73 g/mol |
IUPAC Name |
1,4,7,10-tetrazacyclododecane;hydrochloride |
InChI |
InChI=1S/C8H20N4.ClH/c1-2-10-5-6-12-8-7-11-4-3-9-1;/h9-12H,1-8H2;1H |
InChI Key |
FCBMQXSGMDFCSC-UHFFFAOYSA-N |
SMILES |
C1CNCCNCCNCCN1.Cl.Cl.Cl.Cl |
Canonical SMILES |
C1CNCCNCCNCCN1.Cl |
10045-25-7 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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